Cas no 627-64-5 (Fumaramide)

Fumaramide is a dicarboxylic acid diamide derived from fumaric acid, characterized by its stable, crystalline structure and high thermal stability. Its key advantages include its role as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers. The compound's rigid trans-configuration and amide functionality enhance its utility in forming hydrogen-bonded networks, making it valuable in supramolecular chemistry and material science applications. Fumaramide is also noted for its low solubility in water, which can be advantageous in controlled-release formulations. Its robust chemical properties and compatibility with various reaction conditions underscore its reliability in industrial and research settings.
Fumaramide structure
Fumaramide structure
Product Name:Fumaramide
CAS No:627-64-5
MF:C4H6N2O2
MW:114.102640628815
MDL:MFCD00025527
CID:82821
PubChem ID:87569868
Update Time:2025-06-07

Fumaramide Chemical and Physical Properties

Names and Identifiers

    • fumaramide
    • (2E)-1,4-Diacetoxy-2-butene
    • (E)-1,4-Diacetoxy-2-butene
    • (E)-2-Butene-1,4-diol diacetate
    • 1,4-bis(acetoxy)-cis-2-butene
    • 1,4-but-2-enediol diacetate
    • 1,4-diacetoxy-but-2-ene
    • 1,4-Diacetoxy-trans-2-butene
    • 2-BUTENE-1,4-DIOL DIACETATE
    • but-2-ene-1,4-diol diacetate
    • but-2-enedioic acid diami
    • fumaric acid diamide
    • Fumarsaeure-diamid
    • TRANS-1,4-DIACETOXY-2-BUTENE
    • TRANS-2-BUTENE-1,4-DIACETATE
    • trans-2-Butene-1,4-dioldiacetate
    • trans-2-Butenylene diacetate
    • 2-Butenediamide
    • Fumaric diamide
    • but-2-enediamide
    • 2-Butenediamide, (E)-
    • 2-Butenediamide (E)
    • (E)-but-2-enediamide
    • 2-Butenediamide, (2E)-
    • (1E)ethene-1,2-dicarboxamide
    • FUMARAMID
    • (E)-2-butenediamide
    • (2E)-2-Butenediamide #
    • (E)-but-2-enedioic acid amide
    • (E)-but-2-enedioic acid diamide
    • BSSNZUFKXJJCBG-OWOJBTEDSA-N
    • NSC16608
    • SBB000043
    • FCH1117391
    • FCH3619387
    • F0066
    • NS00080223
    • CS-0179365
    • NSC 16608
    • 2FU
    • DTXSID201318367
    • (2E)-but-2-enediamide
    • A833980
    • MFCD00025527
    • SCHEMBL156117
    • NSC-16608
    • AI3-08492
    • EINECS 211-007-5
    • AS-30072
    • SCHEMBL156118
    • BP-30142
    • 627-64-5
    • AKOS003368787
    • Fumaramide
    • MDL: MFCD00025527
    • Inchi: 1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1+
    • InChI Key: BSSNZUFKXJJCBG-OWOJBTEDSA-N
    • SMILES: O=C(/C=C/C(N)=O)N
    • BRN: 1721338

Computed Properties

  • Exact Mass: 114.04300
  • Monoisotopic Mass: 114.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 86.2

Experimental Properties

  • Color/Form: White powder
  • Density: 1.3565 (rough estimate)
  • Melting Point: 276℃
  • Boiling Point: 213.59°C (rough estimate)
  • Flash Point: 233.1°C
  • Refractive Index: 1.4487 (estimate)
  • PSA: 86.18000
  • LogP: -0.08620
  • Solubility: Not determined

Fumaramide Security Information

  • WGK Germany:3
  • Safety Instruction: S24/25

Fumaramide Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Fumaramide Pricemore >>

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Fumaramide Related Literature

Additional information on Fumaramide

Fumaramide (CAS No. 627-64-5): An Overview of Its Properties, Applications, and Recent Research

Fumaramide (CAS No. 627-64-5) is a chemical compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals due to its unique properties and potential applications. This compound, also known as N-(2-furanylmethyl)acetamide, is a derivative of fumaric acid and has been the subject of extensive research over the past few decades. This article provides a comprehensive overview of Fumaramide, including its chemical structure, physical properties, biological activities, and recent advancements in its use.

Chemical Structure and Physical Properties

Fumaramide is a white crystalline solid with a molecular formula of C8H9NO2. It has a molecular weight of 151.16 g/mol and is soluble in water and various organic solvents such as ethanol and methanol. The compound's structure consists of an amide group attached to a furan ring, which contributes to its unique chemical properties. The presence of the furan ring imparts stability to the molecule, making it resistant to degradation under various conditions.

The physical properties of Fumaramide include a melting point of approximately 105-107°C and a boiling point around 280°C at standard atmospheric pressure. These properties make it suitable for use in a variety of chemical processes and applications where thermal stability is required.

Biological Activities and Mechanisms of Action

Fumaramide has been studied for its potential biological activities, including its effects on cellular processes and its interactions with biological systems. One of the key areas of research has been its role as an inhibitor of specific enzymes involved in metabolic pathways. Studies have shown that Fumaramide can selectively inhibit the activity of certain enzymes, such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.

In addition to its enzymatic inhibition properties, Fumaramide has been found to exhibit antioxidant activity. Antioxidants are essential for neutralizing free radicals and preventing oxidative stress, which can lead to cellular damage and various diseases. Research has demonstrated that Fumaramide can effectively scavenge free radicals, making it a promising candidate for use in pharmaceutical formulations aimed at preventing oxidative damage.

Pharmaceutical Applications

The potential pharmaceutical applications of Fumaramide are diverse and promising. One area where it has shown significant potential is in the treatment of neurodegenerative diseases. Neurodegenerative diseases such as Alzheimer's disease are characterized by the progressive loss of neuronal function, often associated with oxidative stress and enzyme dysregulation. The ability of Fumaramide to inhibit AChE and act as an antioxidant makes it a valuable candidate for developing new therapeutic strategies for these conditions.

Beyond neurodegenerative diseases, Fumaramide has also been explored for its anti-inflammatory properties. Inflammation is a common feature in many chronic diseases, including arthritis and cardiovascular disorders. Preclinical studies have shown that Fumaramide strong> can reduce inflammation by modulating the activity of pro-inflammatory cytokines and other inflammatory mediators.

Recent Research Developments

The scientific community continues to uncover new insights into the potential uses and mechanisms of action of Fumaramide strong>. Recent research has focused on optimizing its delivery methods to enhance its therapeutic efficacy while minimizing side effects. For example, nanotechnology-based delivery systems have been developed to improve the bioavailability and targeted delivery of < strong>Fumaramide< / strong>. These advanced delivery systems can ensure that the compound reaches specific tissues or cells where it is most needed, thereby maximizing its therapeutic impact.

< p >Another area of active research involves the synthesis of novel derivatives of< strong >Fumaramide< / strong >with enhanced biological activities. By modifying the chemical structure through functional group substitutions or additions, researchers aim to develop compounds with improved pharmacological profiles. These efforts have led to the discovery of several promising derivatives that exhibit enhanced potency and selectivity compared to the parent compound. p > < p >In conclusion,< strong >Fumaramide (CAS No. 627-64-5)< / strong >is a versatile chemical compound with a wide range of potential applications in chemistry,< em >biology,< / em >and pharmaceuticals.< em >Its unique chemical structure,< / em >biological activities,< em >and recent advancements in research highlight its significance as a valuable tool for scientific exploration.< em >As research continues to evolve,< / em >< strong >Fumaramide< / strong >is likely to play an increasingly important role in the development of new therapeutic strategies for various diseases.< / p > article > response >
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